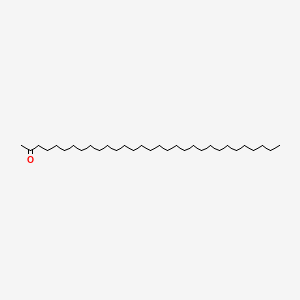
Hentriacontan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hentriacontan-2-one is a long-chain ketone with the molecular formula C31H62O. It is a derivative of hentriacontane, a saturated hydrocarbon. This compound is found in the epicuticular waxes of various plants and plays a role in protecting plants from environmental stressors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hentriacontan-2-one can be synthesized through the oxidation of hentriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions usually require elevated temperatures and prolonged reaction times to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced on a larger scale using similar oxidation methods as in laboratory synthesis, with adjustments to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hentriacontan-2-one undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids.
Reduction: Reduction reactions can convert it back to hentriacontane or to hentriacontan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Hentriacontane or hentriacontan-2-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hentriacontan-2-one has several scientific research applications:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its role in plant epicuticular waxes and its impact on plant-insect interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Used in the formulation of waxes and coatings for its hydrophobic properties.
Wirkmechanismus
The mechanism of action of hentriacontan-2-one in biological systems involves its interaction with cell membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hentriacontane: The parent hydrocarbon of hentriacontan-2-one.
Hentriacontan-2-ol: The alcohol derivative of this compound.
Hentriacontan-16-one: Another ketone derivative with the carbonyl group at a different position.
Uniqueness
This compound is unique due to its specific position of the carbonyl group, which influences its chemical reactivity and physical properties. Compared to hentriacontane, it has a higher polarity and reactivity, making it more versatile in chemical reactions. Its specific structure also allows it to interact differently with biological membranes compared to other long-chain ketones.
Eigenschaften
CAS-Nummer |
34345-07-8 |
|---|---|
Molekularformel |
C31H62O |
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
hentriacontan-2-one |
InChI |
InChI=1S/C31H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)32/h3-30H2,1-2H3 |
InChI-Schlüssel |
KTGKDWJBRNYLBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















